3-Ethynyl-3-methylmorpholine;2,2,2-trifluoroacetic acid
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Overview
Description
3-Ethynyl-3-methylmorpholine;2,2,2-trifluoroacetic acid (EMTFA) is a compound primarily used in chemical research for its unique chemical properties. It has a CAS Number of 2470435-37-9 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-ethynyl-3-methylmorpholine 2,2,2-trifluoroacetate . The Inchi Code is 1S/C7H11NO.C2HF3O2/c1-3-7(2)6-9-5-4-8-7;3-2(4,5)1(6)7/h1,8H,4-6H2,2H3;(H,6,7) .Physical And Chemical Properties Analysis
The molecular weight of the compound is 239.19 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Photolysis
- A study by Cui, Wang, Lin, and Wang (2007) describes a novel synthesis of Hantzsch-type N-substituted 1,4-dihydropyridines using salicaldehydes, ethyl propiolate, and amines, involving trifluoroacetic acid as a catalyst. This process also exhibited strong fluorescence in some products (Cui, Wang, Lin, & Wang, 2007).
Sensor Application
- Xue et al. (2017) developed two cyano-substituted vinylacridine derivatives that form gels exhibiting aggregation-induced emission properties. These compounds can act as dual sensors for aromatic amine and volatile acid vapors, including trifluoroacetic acid (Xue, Ding, Shen, Gao, Zhao, Sun, & Lu, 2017).
Stereoselective Synthesis
- Enders, Chen, and Raabe (2005) reported on the stereoselective synthesis of various 3-substituted ethyl 4,4,4-trifluoro-2-formyl-amino-2-butenoates, which are precursors for β-trifluoromethyl substituted amino acids (Enders, Chen, & Raabe, 2005).
Organic Synthesis
- Trifluoroacetic anhydride has been used as an efficient activator in the acylation of aryl methyl ketones with carboxylic acids, as explored by Shokova, Tafeenko, and Kovalev (2020) (Shokova, Tafeenko, & Kovalev, 2020).
- Ivanov, Lyssenko, and Traven (2020) synthesized various 1-(2,2,2-trifluoroacetyl)-1,4-dihydropyrazolo-[5,1-c][1,2,4]triazin-4-yl 2,2,2-trifluoroacetates, revealing potential applications in antimicrobial and antifungal activities (Ivanov, Lyssenko, & Traven, 2020).
Catalysis in Organic Reactions
- Trifluoroacetic acid has been applied in various organic reactions, such as the promotion of Biginelli reaction for the synthesis of 3,4-Dihydropyrimidin-2(1H)-ones, as demonstrated by Mohammadizadeh and Firoozi (2011) (Mohammadizadeh & Firoozi, 2011).
Safety And Hazards
properties
IUPAC Name |
3-ethynyl-3-methylmorpholine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.C2HF3O2/c1-3-7(2)6-9-5-4-8-7;3-2(4,5)1(6)7/h1,8H,4-6H2,2H3;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLTXOOQKDQAEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C#C.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-3-methylmorpholine;2,2,2-trifluoroacetic acid |
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